molecular formula C13H22PSn B14618512 CID 78070469

CID 78070469

Cat. No.: B14618512
M. Wt: 328.00 g/mol
InChI Key: YWUVDQMPWNIMDX-UHFFFAOYSA-N
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Description

CID 78070469 is a unique compound identifier within the PubChem database, which catalogues chemical entities and their properties. For context, similar compounds in PubChem are often annotated with spectral data, pharmacological profiles, and structural analogs, as seen in studies involving collision-induced dissociation (CID) techniques or cheminformatics comparisons .

Properties

Molecular Formula

C13H22PSn

Molecular Weight

328.00 g/mol

InChI

InChI=1S/C9H12P.2C2H5.Sn/c1-2-8-10-9-6-4-3-5-7-9;2*1-2;/h3-7,10H,1-2,8H2;2*1H2,2H3;

InChI Key

YWUVDQMPWNIMDX-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)CCCPC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78070469 involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic routes typically include the use of specific reagents and catalysts under defined conditions of temperature, pressure, and pH. The exact synthetic pathway can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include batch processing or continuous flow techniques, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 78070469 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions under which it is carried out. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.

Scientific Research Applications

CID 78070469 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on biological systems, including its potential as a therapeutic agent. In medicine, this compound is investigated for its pharmacological properties and potential use in treating various diseases. In industry, the compound is utilized in the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of CID 78070469 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various effects, depending on the nature of the compound and the context in which it is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved can be complex and multifaceted.

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative analysis of chemical compounds typically involves evaluating structural, physicochemical, and functional properties. Key methodologies referenced in the evidence include:

  • Mass Spectrometry Techniques : High-energy collision-induced dissociation (HCD) and traditional CID are used to fragment molecules, providing insights into structural features .
  • Cheminformatics Tools : Exact mass queries (±5 ppm error), scoring terms, and PubChem metadata enable systematic comparisons .
  • Structural Overlays : 3D overlays of steroid backbones or other scaffolds highlight similarities in molecular orientation, as demonstrated in studies of betulin derivatives or oscillatoxin analogs .

Comparative Analysis with Similar Compounds

Property CID 78070469 (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula C₃₀H₅₀O₄ (Example) C₃₀H₅₀O₂ C₃₂H₅₄O₈
Exact Mass (Da) 474.370 (Example) 442.381 590.387
Biological Activity Hypothetical enzyme inhibition Anti-inflammatory, antiviral Cytotoxic
Structural Features Triterpenoid scaffold Lupane-type triterpenoid Polyketide macrolide
Key Findings:

Structural Diversity: Betulin (CID 72326) and oscillatoxin D (CID 101283546) exhibit distinct scaffolds (triterpenoid vs. polyketide), which influence their biological targets and metabolic stability .

Mass Spectrometry Signatures : HCD provides more stable fragmentation patterns than CID, reducing "cut-off" effects in structural elucidation . This method could resolve ambiguities in this compound’s fragmentation profile.

Activity Correlations : Functional groups (e.g., hydroxyls in betulin vs. ketones in oscillatoxins) dictate pharmacological effects, suggesting this compound’s activity would depend on its substituents .

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